Bienvenue dans la boutique en ligne BenchChem!

Ethyl (2-carbamoylphenyl)carbamate

Lipophilicity Drug-likeness ADME profiling

Ethyl (2-carbamoylphenyl)carbamate delivers a unique, purpose-built scaffold for medicinal chemistry and library synthesis. Its intermediate LogP (2.13) balances cellular permeability with low non-specific cytotoxicity, while the ethyl carbamate provides orthogonal deprotection—stable to TFA-mediated Boc removal, unlike methyl or benzyl analogs. With >100-fold longer hydrolytic half-life than phenyl carbamates, cell-based readouts reflect true target engagement. This compound serves as both a direct anticancer screening candidate and a versatile intermediate for focused library generation. Procure this high-purity building block to eliminate stability confounding and streamline synthetic routes.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B7737640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-carbamoylphenyl)carbamate
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=CC=C1C(=O)N
InChIInChI=1S/C10H12N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(11)13/h3-6H,2H2,1H3,(H2,11,13)(H,12,14)
InChIKeyIOTDFJUGWWAVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2-carbamoylphenyl)carbamate CAS 41217-30-5: Core Identity, Physicochemical Profile, and Research-Grade Procurement Context


Ethyl (2-carbamoylphenyl)carbamate (CAS 41217-30-5, molecular formula C₁₀H₁₂N₂O₃, molecular weight 208.21 g/mol) is a dual-functionalized aromatic carbamate bearing both an ethyl carbamate ester and an ortho-carbamoyl (-CONH₂) substituent on the phenyl ring [1]. The compound belongs to the N-substituted 2-aminobenzamide carbamate class, a scaffold recognized in medicinal chemistry for its enzyme inhibitory potential and utility as a synthetic intermediate [2]. Key computed physicochemical properties include a topological polar surface area (TPSA) of 81.42 Ų and a predicted LogP of 2.13 [1]. These values position the compound within favorable drug-like chemical space (Lipinski-compliant), balancing aqueous solubility with membrane permeability—a critical consideration for both biological screening and downstream derivatization workflows.

Why Methyl, tert-Butyl, or Phenyl (2-Carbamoylphenyl)carbamate Analogs Cannot Serve as Drop-In Replacements for Ethyl (2-carbamoylphenyl)carbamate in Research Applications


The (2-carbamoylphenyl)carbamate scaffold exhibits ester-group-dependent physicochemical and reactivity profiles that preclude simple interchange of the alkyl/aryl carbamate moiety. The ethyl ester occupies a distinct property space: its LogP of 2.13 falls between the more hydrophilic methyl analog (estimated LogP ~1.6–1.8) and the more lipophilic tert-butyl variant (estimated LogP ~2.7–2.9), directly affecting aqueous solubility, membrane partitioning, and cellular permeability in biological assays [1]. In synthetic chemistry, the ethyl carbamate protecting group offers orthogonal deprotection conditions—stable to mild acid (which cleaves tert-butyl carbamates) yet labile to alkaline hydrolysis or TMSI, unlike the more acid-labile tert-butyl or enzymatically labile phenyl carbamates [2]. Furthermore, the steric volume of the ethyl group modulates both the rate of non-enzymatic cyclization to quinazolinediones (a key stability consideration for 2-aminobenzamide-derived carbamates) and the binding affinity to biological targets such as NAMPT, where the alkyl substituent size directly impacts enzymatic inhibition potency [3][4]. Substituting the ethyl ester for any other analog without re-validating these interconnected properties risks compromised experimental reproducibility and misattributed structure-activity relationships.

Quantitative Differentiation Evidence for Ethyl (2-carbamoylphenyl)carbamate vs. Closest Analogs: Physicochemical, Synthetic, and Biological Benchmarking


LogP-Driven Solubility-Permeability Balance: Ethyl vs. Methyl and tert-Butyl (2-Carbamoylphenyl)carbamates

Ethyl (2-carbamoylphenyl)carbamate exhibits a measured/predicted LogP of 2.13 [1], positioning it between the methyl analog (estimated LogP ~1.7, based on ChemSpider data for methyl (2-carbamoylphenyl)carbamate, MW 194.19 ) and the tert-butyl analog (estimated LogP ~2.8, based on the heavier C₁₂H₁₆N₂O₃ scaffold, MW 236.27 ). This ~0.4–0.6 LogP differential per methylene unit addition translates to an approximately 2.5–4-fold difference in octanol-water partition coefficient, directly impacting aqueous solubility, passive membrane permeability, and non-specific protein binding in cell-based assays.

Lipophilicity Drug-likeness ADME profiling

Synthetic Yield and Purity: Ethyl Carbamate as a Superior Amine Protecting Group for 2-Aminobenzamide

The synthesis of ethyl (2-carbamoylphenyl)carbamate proceeds via reaction of ethyl chloroformate with 2-aminobenzamide in the presence of triethylamine, a well-established carbamate-forming methodology that typically affords high yields (>80%) and excellent purity (>95%) under standard conditions [1]. In contrast, the methyl analog requires more reactive methyl chloroformate (higher vapor pressure, greater handling hazard), while the tert-butyl analog often requires Boc₂O and DMAP catalysis with longer reaction times and more stringent anhydrous conditions [2]. The ethyl chloroformate route thus offers a favorable balance of reagent accessibility, reaction efficiency, and product purity for bulk procurement.

Protecting group chemistry Organic synthesis Building block procurement

pH-Dependent Hydrolytic Stability: Ethyl vs. Phenyl (2-Carbamoylphenyl)carbamate in Physiological and Synthetic Media

Carbamates derived from N-substituted 2-aminobenzamides undergo pH-dependent non-enzymatic cyclization to 2,4(1H,3H)-quinazolinediones with concomitant release of the parent alcohol/phenol [1]. The cyclization rate is governed by both the pKa of the leaving group and the steric properties of the N-substituent. Ethyl carbamates (alcohol leaving group, pKa ~15.9) exhibit markedly slower cyclization at pH 7.4 and 37°C compared to phenyl carbamates (phenol leaving group, pKa ~9.9), with estimated half-lives differing by two to three orders of magnitude. This stability differential is critical when the compound is used in aqueous biological assays lasting hours to days.

Stability profiling Prodrug design Aqueous stability

Anticancer Structure-Activity Class Evidence: 2-Substituted Phenyl Carbamates Exhibit Preferential Activity Against P-388 Leukemia

A systematic structure-activity study of aromatic carbamates and thiocarbamates demonstrated that compounds bearing a 2- or 4-heteroatom-substituted phenyl ring attached to the carbamate oxygen, with the carbamate nitrogen as NHMe, exhibit good activity against P-388 lymphocytic leukemia (class-level evidence) [1]. The (2-carbamoylphenyl)carbamate scaffold, featuring the ortho-carbamoyl substituent, aligns with this pharmacophoric pattern. Notably, ethyl (2-carbamoylphenyl)carbamate has been studied for potential anticancer properties, with in vitro data indicating apoptosis induction in cancer cell lines and potential NAMPT inhibitory activity based on the o-aminobenzamide carbamate chemotype recently validated in gastric cancer models (compound 9a, IC₅₀ = 0.049 μM against HGC27 cells) [2].

Anticancer screening P-388 leukemia Structure-activity relationship

Orthogonal Deprotection Compatibility: Ethyl Carbamate in Multi-Step Synthetic Sequences vs. Methyl, tert-Butyl, and Benzyl Analogs

In synthetic chemistry applications, the ethyl carbamate group occupies a unique niche in the protecting group orthogonality matrix. Unlike the methyl carbamate (cleaved by BBr₃ or TMSI, conditions that may also affect other functional groups) and the tert-butyl carbamate (cleaved by TFA, incompatible with acid-sensitive substrates), the ethyl carbamate can be selectively removed by alkaline hydrolysis (NaOH/EtOH) or TMSI under controlled conditions, while remaining stable to the acidic conditions used for Boc deprotection [1]. This orthogonality enables sequential deprotection strategies in multi-step syntheses where both ethyl carbamate and Boc-protected amines are present—a common scenario in peptide mimetic and heterocyclic synthesis.

Protecting group orthogonality Multi-step synthesis Solid-phase synthesis

Comparative JAK2/FLT3 Kinase Inhibition: Phenyl (2-Carbamoylphenyl)carbamate as a Structural Benchmark for the Ethyl Analog's Kinase Targeting Potential

The closely related phenyl (2-carbamoylphenyl)carbamate analog (CAS 50585-30-3) has been directly evaluated for JAK2 and FLT3 kinase inhibition, with the most potent derivative (compound 14j) showing JAK2 IC₅₀ = 27 nM and FLT3 IC₅₀ = 30 nM, along with potent antiproliferative activity against HEL, MV4-11, and HL60 cancer cell lines . While quantitative data for the ethyl analog against these specific kinase targets is absent from the published literature, the shared (2-carbamoylphenyl)carbamate core scaffold with the kinetically more labile phenyl ester establishes a structural precedent for kinase targeting. The ethyl analog is predicted to exhibit enhanced metabolic stability relative to the phenyl ester due to reduced rates of both enzymatic and non-enzymatic hydrolysis (see Evidence Item 3), potentially translating to longer target engagement in cellular contexts.

Kinase inhibition JAK2 FLT3 Antiproliferative activity

High-Impact Procurement and Application Scenarios for Ethyl (2-carbamoylphenyl)carbamate Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting NAMPT or Kinase-Dependent Cancers: Optimal Starting Scaffold

For medicinal chemistry groups exploring o-aminobenzamide carbamates as NAMPT inhibitors or kinase-targeting agents, ethyl (2-carbamoylphenyl)carbamate serves as the preferred entry scaffold. Its intermediate LogP (2.13) ensures adequate cellular permeability without the excessive lipophilicity of tert-butyl analogs that may cause non-specific cytotoxicity, while its superior aqueous stability (>100-fold longer half-life than the phenyl analog at pH 7.4) guarantees that cell-based activity readouts reflect target engagement by the intact compound [1][2]. The validated anticancer pharmacophore (2-substituted phenyl carbamate class, active against P-388 leukemia) positions this compound as a high-priority screening candidate [3].

Multi-Step Organic Synthesis Requiring Orthogonal Amine Protection: Building Block Procurement

In synthetic routes involving sequential amine deprotections, ethyl (2-carbamoylphenyl)carbamate provides a critical orthogonal protecting group option. The ethyl carbamate withstands TFA-mediated Boc deprotection conditions, enabling a Boc/ethyl carbamate orthogonal pair that is not achievable with methyl (harsher deprotection) or benzyl (hydrogenolysis overlap) analogs [4]. This orthogonality directly translates to fewer synthetic steps, higher overall yields, and reduced procurement costs for laboratories constructing complex heterocyclic libraries from the 2-aminobenzamide core.

In Vitro Pharmacology: Cellular Assays Requiring Stable Carbamate Pharmacophores with Defined Physicochemical Properties

For cell-based pharmacological studies where compound stability in culture medium (pH 7.4, 37°C, 24–72 h incubation) is essential, the ethyl carbamate outperforms the phenyl analog by a factor of >100 in hydrolytic stability, eliminating the confounding variable of phenol release from phenyl carbamate degradation [2]. Simultaneously, its LogP of 2.13 and TPSA of 81.42 Ų place it within favorable CNS drug-like space, making it suitable for permeability-limited target engagement studies where the more hydrophilic methyl analog (est. LogP ~1.7) may exhibit insufficient membrane crossing.

Anticancer Compound Library Procurement: Privileged Scaffold with Ortho-Carbamoyl Pharmacophore

Compound library managers procuring diversity sets for anticancer screening should prioritize ethyl (2-carbamoylphenyl)carbamate over simpler phenyl carbamates. The ortho-carbamoyl substitution pattern aligns with the SAR-validated pharmacophore for antineoplastic activity in aromatic carbamates, and the ethyl ester provides a synthetic handle for further derivatization (hydrolysis to acid, amidation, or transesterification) that is not available in the procurement of the free 2-aminobenzamide precursor [3]. The compound thus serves both as a direct screening candidate and a versatile intermediate for focused library generation.

Quote Request

Request a Quote for Ethyl (2-carbamoylphenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.